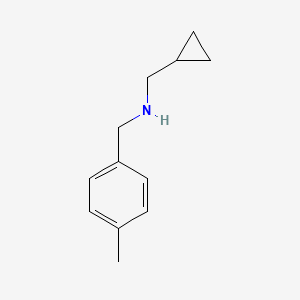
1-cyclopropyl-N-(4-methylbenzyl)methanamine
Descripción general
Descripción
1-cyclopropyl-N-(4-methylbenzyl)methanamine (1-CPMM) is a cyclic amine compound that has been studied for its potential applications in a variety of fields. It is a cyclic amine, meaning it contains a nitrogen atom that is part of a ring structure. This structure gives it unique properties and makes it attractive for use in scientific research.
Mecanismo De Acción
1-cyclopropyl-N-(4-methylbenzyl)methanamine has been studied for its potential to act as a ligand for various receptors in the body. It has been found to bind to certain receptors, such as the serotonin 5-HT1A receptor, and activate them. This activation can lead to a variety of physiological effects, depending on the specific receptor that is being activated.
Biochemical and Physiological Effects
1-cyclopropyl-N-(4-methylbenzyl)methanamine has been studied for its potential to affect the biochemical and physiological processes in the body. It has been found to have an effect on the synthesis of neurotransmitters, such as serotonin, and can also affect the release of hormones, such as cortisol. In addition, it has been found to affect the activity of enzymes, such as monoamine oxidase, and can also affect the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclopropyl-N-(4-methylbenzyl)methanamine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its stability, which makes it suitable for use in a variety of laboratory conditions. In addition, it is relatively inexpensive and can be produced in large quantities. However, it is also limited in its solubility, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for 1-cyclopropyl-N-(4-methylbenzyl)methanamine research. One potential direction is to explore its potential for use in drug delivery systems. Another potential direction is to study its potential as a ligand for other receptors, such as the dopamine D2 receptor. In addition, further research into its biochemical and physiological effects could yield new insights into its potential applications in medicine. Finally, its potential for use in drug metabolism studies could be further explored.
Aplicaciones Científicas De Investigación
1-cyclopropyl-N-(4-methylbenzyl)methanamine has been studied for its potential applications in a variety of fields, including biochemistry, organic chemistry, and medicine. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In organic chemistry, it has been used to study the structure and reactivity of organic molecules. In medicine, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(4-methylphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-13-9-12-6-7-12/h2-5,12-13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYWSCXTJNOARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(4-methylbenzyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



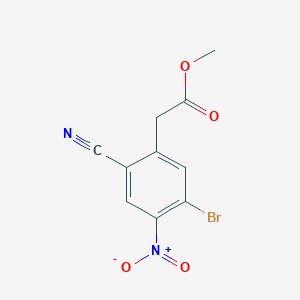
![N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B1460649.png)
![5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1460650.png)
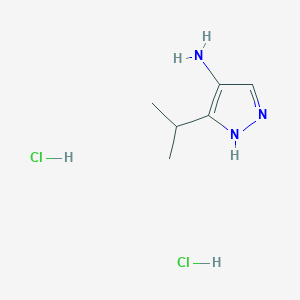
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate](/img/structure/B1460652.png)
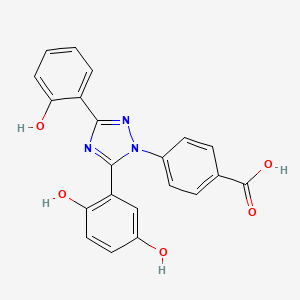
![(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B1460655.png)

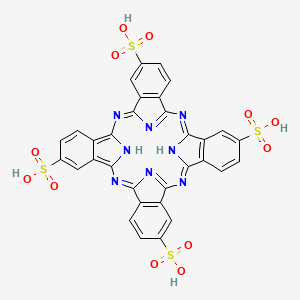
![7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1460658.png)
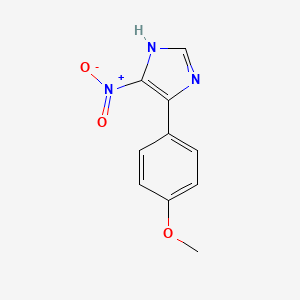

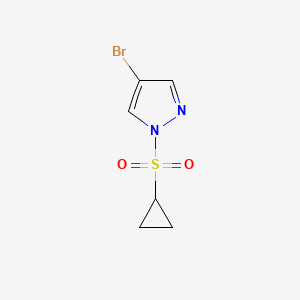
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)